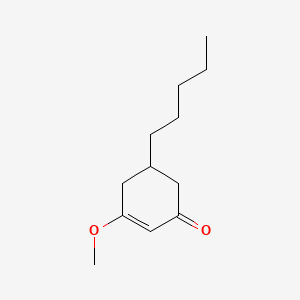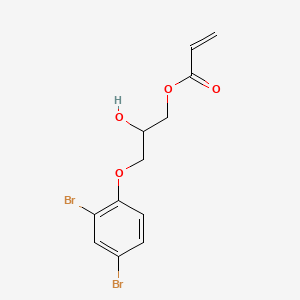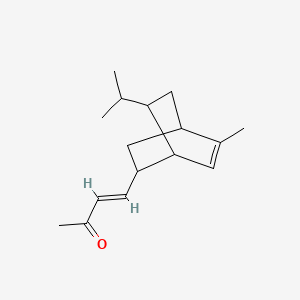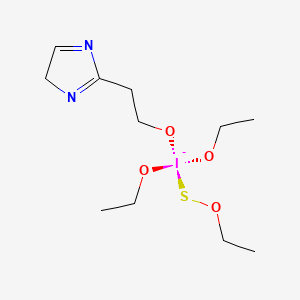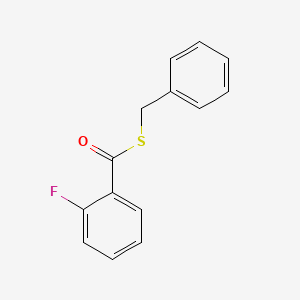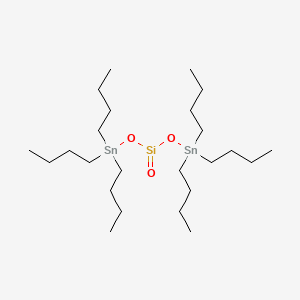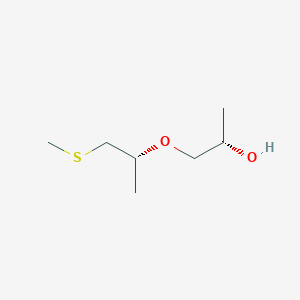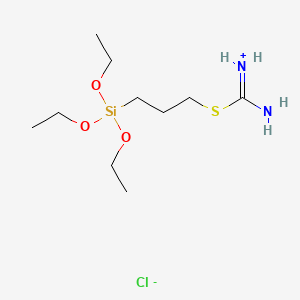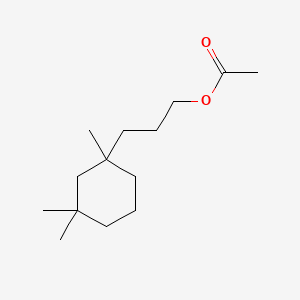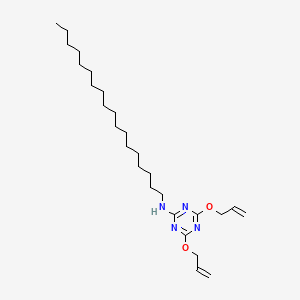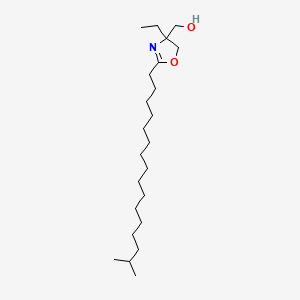
4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation methods for EINECS 299-038-0 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthesis: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts under controlled conditions.
Reaction Conditions: These conditions often include specific temperatures, pressures, and pH levels to ensure the desired chemical transformations occur efficiently.
Industrial Production: Large-scale production may involve continuous flow reactors and other industrial equipment to produce the compound in significant quantities.
Chemical Reactions Analysis
EINECS 299-038-0 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to convert the compound into different reduced forms.
Substitution: Substitution reactions can occur with halogens or other substituents, often using catalysts or specific reaction conditions to facilitate the process.
Common Reagents and Conditions: These reactions typically require specific reagents, solvents, and catalysts, along with controlled temperatures and pressures to achieve the desired products.
Scientific Research Applications
EINECS 299-038-0 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and processes as a reagent or intermediate.
Biology: It may be utilized in biological studies to understand its effects on different biological systems.
Medicine: Research in medicine may explore its potential therapeutic applications or its role in drug development.
Mechanism of Action
The mechanism of action of EINECS 299-038-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved can vary based on the specific application or research focus .
Comparison with Similar Compounds
EINECS 299-038-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can involve:
Chemical Structure: Analyzing the structural similarities and differences between EINECS 299-038-0 and other compounds.
Reactivity: Comparing the types of reactions and conditions under which these compounds react.
Applications: Evaluating the different applications and uses of these compounds in various fields.
Conclusion
EINECS 299-038-0 is a significant compound with diverse applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for various studies and industrial processes
Properties
CAS No. |
93841-67-9 |
|---|---|
Molecular Formula |
C23H45NO2 |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
[4-ethyl-2-(15-methylhexadecyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H45NO2/c1-4-23(19-25)20-26-22(24-23)18-16-14-12-10-8-6-5-7-9-11-13-15-17-21(2)3/h21,25H,4-20H2,1-3H3 |
InChI Key |
AUOMWSWJGGLARG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(=N1)CCCCCCCCCCCCCCC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


